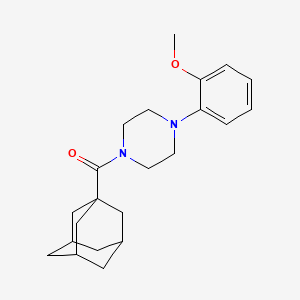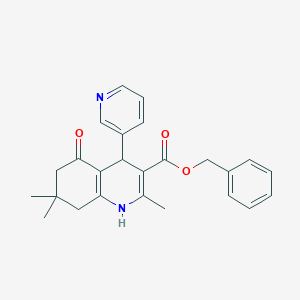
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as A-366, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. A-366 is a piperazine derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs to treat various diseases.
作用機序
The mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to reduce neuropathic pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of immune cells, which can reduce inflammation and pain. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One advantage of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs to treat various diseases. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its relatively complex synthesis method, which may limit its use in large-scale drug development.
将来の方向性
There are several potential future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine. One direction is the development of new drugs based on the structure of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine that exhibit even greater potency and selectivity for the CB2 receptor. Another direction is the investigation of the potential therapeutic applications of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine and its effects on the endocannabinoid system.
合成法
The synthesis of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanecarbonyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine.
科学的研究の応用
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to be effective in reducing neuropathic pain and inflammation, making it a promising candidate for the development of new drugs to treat these conditions.
特性
IUPAC Name |
1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHDINKWJNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
